molecular formula C7H14F3NO B13345430 3-(Butylamino)-1,1,1-trifluoropropan-2-ol

3-(Butylamino)-1,1,1-trifluoropropan-2-ol

Cat. No.: B13345430
M. Wt: 185.19 g/mol
InChI Key: IMPRTYPENHPMEA-UHFFFAOYSA-N
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Description

3-(Butylamino)-1,1,1-trifluoropropan-2-ol is a fluorinated amino alcohol characterized by a trifluoromethyl group at the C1 position and a butylamino substituent at the C3 position of the propan-2-ol backbone. The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound of interest in medicinal chemistry and materials science .

Properties

Molecular Formula

C7H14F3NO

Molecular Weight

185.19 g/mol

IUPAC Name

3-(butylamino)-1,1,1-trifluoropropan-2-ol

InChI

InChI=1S/C7H14F3NO/c1-2-3-4-11-5-6(12)7(8,9)10/h6,11-12H,2-5H2,1H3

InChI Key

IMPRTYPENHPMEA-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Butylamino)-1,1,1-trifluoropropan-2-ol typically involves the reaction of 3-chloro-1,1,1-trifluoropropan-2-ol with butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

3-chloro-1,1,1-trifluoropropan-2-ol+butylamineThis compound+HCl\text{3-chloro-1,1,1-trifluoropropan-2-ol} + \text{butylamine} \rightarrow \text{this compound} + \text{HCl} 3-chloro-1,1,1-trifluoropropan-2-ol+butylamine→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

3-(Butylamino)-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The trifluoromethyl group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce various alcohol derivatives.

Scientific Research Applications

3-(Butylamino)-1,1,1-trifluoropropan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-(Butylamino)-1,1,1-trifluoropropan-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the butylamino group can interact with various biological molecules. These interactions can modulate signaling pathways and biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 1,1,1-trifluoropropan-2-ol derivatives with varied amino substituents. Below is a systematic comparison:

Structural and Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Substituent (C3 Position) Key Properties
3-(Butylamino)-1,1,1-trifluoropropan-2-ol C₇H₁₄F₃NO 209.19 (calculated) Butylamino High lipophilicity; potential for hydrogen bonding via -OH and -NH groups .
3-(Cycloheptylamino)-1,1,1-trifluoropropan-2-ol C₁₀H₁₈F₃NO 225.25 Cycloheptylamino Increased steric bulk; reduced solubility in polar solvents .
3-(Benzylamino)-1,1,1-trifluoropropan-2-ol C₁₀H₁₂F₃NO 219.21 Benzylamino Aromatic ring enhances π-π interactions; moderate solubility in DMSO .
3-(Cyclohexylamino)-1,1,1-trifluoropropan-2-ol C₉H₁₆F₃NO 211.23 Cyclohexylamino Balanced lipophilicity and rigidity; used in chiral resolution studies .
3-Amino-1,1,1-trifluoro-4-phenylbutan-2-ol C₁₀H₁₂F₃NO 219.21 Amino, phenyl Extended hydrophobic chain; potential for CNS-targeted activity .

Solubility and Stability

  • 3-(Butylamino) derivative: Expected to have moderate aqueous solubility (logP ~2.5) due to the flexible butyl chain and hydrogen-bonding groups.
  • Benzylamino derivative: Lower solubility in water (logP ~3.0) but enhanced stability in organic solvents like DCM .
  • Cyclopropylamino derivative: Higher volatility and reactivity due to strained cyclopropane ring, limiting storage stability .

Biological Activity

3-(Butylamino)-1,1,1-trifluoropropan-2-ol is a compound characterized by its unique trifluoropropanol structure combined with a butylamino group. This combination suggests potential biological activity, particularly in pharmacological contexts. The presence of the trifluoromethyl group enhances lipophilicity, which may influence the compound's solubility and permeability in biological systems.

The molecular formula for this compound is C7_{7}H14_{14}F3_{3}NO, with a molecular weight of approximately 201.19 g/mol. The structure features significant steric bulk due to the butyl substituent, which can affect its chemical reactivity and biological interactions.

The mechanism by which this compound exerts its effects involves interactions with various biological targets such as enzymes and receptors. The butylamine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity and function. Additionally, the trifluoropropanol backbone may contribute to the compound’s overall stability and reactivity.

Enzyme Interactions

Research indicates that compounds with similar structures often exhibit significant biological activities. The amino group suggests potential interactions with biological receptors or enzymes. For instance, studies on related compounds have shown their ability to modulate enzyme functions in various metabolic pathways.

Pharmacological Applications

The lipophilic nature introduced by the trifluor group may facilitate membrane permeability, enhancing bioavailability in pharmacological contexts. This characteristic is critical for drug design as it can influence absorption and distribution within the body.

Comparative Analysis

To further understand the potential biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
3-Amino-2-propanolAmino and hydroxyl groupsLacks trifluoromethyl substitution
4-(Di-tert-butylphenoxy)butanolPhenoxy structureNo trifluoromethyl or amino groups
3-Amino-1-hydroxy-2-propanolHydroxyl instead of trifluoromethylSimplified structure without fluorine

The uniqueness of this compound lies in its combination of sterically bulky butyl groups and trifluoromethyl functionality alongside an amino group. This combination potentially enhances both its chemical reactivity and biological activity compared to simpler analogs.

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